molecular formula C7H5BFNO2 B151498 3-Cyano-5-Fluorophenylboronic Acid CAS No. 304858-67-1

3-Cyano-5-Fluorophenylboronic Acid

Cat. No. B151498
M. Wt: 164.93 g/mol
InChI Key: DLYWCECHXBOCAS-UHFFFAOYSA-N
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Description

3-Cyano-5-fluorophenylboronic acid is a compound that belongs to the class of arylboronic acids, which are known for their utility in various organic synthesis reactions, particularly in cross-coupling reactions. The presence of a cyano and a fluorine substituent on the phenyl ring indicates that this compound is electron-poor and may exhibit unique reactivity patterns compared to electron-rich or neutral arylboronic acids.

Synthesis Analysis

The synthesis of fluoro-containing arylboronic acids typically involves palladium-catalyzed cross-coupling reactions. For instance, the preparation of related compounds has been achieved through the coupling of arylboronic acids with halogenated compounds, such as bromo- or iodo-fluorobenzonitriles, which suggests a potential pathway for synthesizing 3-cyano-5-fluorophenylboronic acid as well .

Molecular Structure Analysis

The molecular structure of arylboronic acids is characterized by the boronic acid group (B(OH)_2) attached to an aromatic ring. The presence of fluorine and cyano groups can influence the electronic distribution and the overall geometry of the molecule. While the specific molecular structure of 3-cyano-5-fluorophenylboronic acid is not detailed in the provided papers, related fluoro-substituted phenylboronic acids have been characterized by NMR and X-ray diffraction methods, which could be applied to this compound as well .

Chemical Reactions Analysis

Fluoro-containing arylboronic acids are reported to be efficient coupling partners in nickel-catalyzed cross-coupling reactions, reacting faster than their electron-rich or neutral counterparts . Additionally, the presence of a cyano group can enable further functionalization through annulation reactions, as demonstrated by the reaction of 2-cyanophenylboronic acid with alkynes and strained alkenes to afford various cyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of arylboronic acids are influenced by their substituents. For example, the pKa values, which are indicative of acidity, can be determined spectrophotometrically and are affected by the position of the fluorine substituent . The electron-withdrawing effects of the cyano and fluorine groups are likely to impact the acidity and stability of the boronic acid group in 3-cyano-5-fluorophenylboronic acid. Moreover, the introduction of a fluorine atom ortho to a cyano group has been shown to significantly affect the transition temperatures in related biphenyl compounds .

Safety And Hazards

3-Cyano-5-Fluorophenylboronic Acid is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of skin contact, wash with plenty of soap and water . If inhaled, remove to fresh air and keep at rest in a position comfortable for breathing . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

(3-cyano-5-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BFNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYWCECHXBOCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634059
Record name (3-Cyano-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-Fluorophenylboronic Acid

CAS RN

304858-67-1
Record name B-(3-Cyano-5-fluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304858-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Cyano-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-5-fluorobenzeneboronic acid
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Synthesis routes and methods

Procedure details

1.00 g (4.05 mmol) of the compound from Example 21A is provided in 40 ml of acetone, 2.60 g (12.1 mmol) of sodium periodate, 0.70 g (9.11 mmol) of ammonium acetate and 40 ml of water are added and the mixture is stirred at room temperature overnight. The mixture is subsequently concentrated, a 2N aqueous sodium hydroxide solution is added to the residue and the precipitate that remains is filtered off with suction. Using a concentrated aqueous hydrogen chloride solution, the solution is adjusted to pH 3 and cooled to 0° C. The precipitate formed is collected by suction filtration, washed with water and dried under high vacuum. 384 mg (58% of theory) of the title compound are obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Gu, Y Cui, K Wen, S Chen, J Zhao - Journal of Alloys and Compounds, 2020 - Elsevier
… In summary, a high-voltage electrolyte additive 3-cyano-5-fluorophenylboronic acid (CFBA) has been successfully used in LMR based LIBs. Electrochemical tests results reveal that 0.7…
Number of citations: 24 www.sciencedirect.com
CW Lindsley, BS Bates, UN Menon… - ACS chemical …, 2011 - ACS Publications
… of such an approach was that analogues could be prepared in a single step, in this case through the Suzuki coupling of commercially available 3-cyano-5-fluorophenylboronic acid with …
Number of citations: 26 pubs.acs.org
LS Reddy, TR Reddy, NCG Reddy, RB Mohan… - …, 2013 - thieme-connect.com
… Initially, the reaction was carried out using enaminone 1, 3-bromobenzimidamide hydrochloride (2), and 3-cyano-5-fluorophenylboronic acid (7a) in the presence of PdCl 2 (PPh 3 ) 2 …
Number of citations: 10 www.thieme-connect.com
RM Appa, J Lakshmidevi, BR Naidu… - Molecular Catalysis, 2021 - Elsevier
… Disubstituted ABAs, 3,4-dichlorophenylboronic acid (1ba) and 3-cyano-5-fluorophenylboronic acid (1bb) with both the ED functionalities were also converted into biaryls in 10 min to …
Number of citations: 21 www.sciencedirect.com
J Zhao, X Zhang, Y Liang, Z Han, S Liu… - ACS Energy …, 2021 - ACS Publications
… Figure 3b shows the process of the boron-based high-voltage electrolyte additive 3-cyano-5-fluorophenylboronic acid (CFBA) with high HOMO to stabilize the electrolyte as well as Li …
Number of citations: 48 pubs.acs.org
S Wan, W Ma, Y Xiao, S Chen - Batteries & Supercaps, 2022 - Wiley Online Library
… Besides, the high-voltage additives such as 3-cyano-5-fluorophenylboronic acid (CFBA) generally decomposes earlier than solvents and lithium salts, benefiting to form a CEI film …
Y Wang, Z Cao, Z Ma, G Liu, H Cheng, Y Zou… - ACS Energy …, 2023 - ACS Publications
Electrolytes play an important role in transporting metal ions (eg, Li + ) in metal ion batteries, while understanding the relationship between the electrolyte properties and behaviors is …
Number of citations: 13 pubs.acs.org
N NC - 2011 - nanjingpharma.com
… HA-11B71 3-Cyano-5-fluorophenylboronic acid CAS#: 304858-67-1 Kilo scale …
Number of citations: 3 www.nanjingpharma.com

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